molecular formula C9H12N2 B116821 2-Methylisoindolin-5-amine CAS No. 158944-67-3

2-Methylisoindolin-5-amine

Cat. No. B116821
M. Wt: 148.2 g/mol
InChI Key: QAJAXOPOSLBUDC-UHFFFAOYSA-N
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Patent
US08633173B2

Procedure details

166 e) To a cooled solution of 2.0 M of lithium tetrahydroborate in tetrahydrofuran (13 mL, 26 mmol) at 5° C. was added dropwise a solution of 5-amino-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester (1.0 g, 4.3 mmol) in tetrahydrofuran (50 mL). Gas evolution was noted. The mixture was stirred for 1 hour at 5° C. then warmed to room temperature and stirred for 24 hours. The mixture was cooled to 5° C. in a ice/water bath and the reaction was quenched by addition of sodium sulfate decahydrate (3 g). Gas evolution noted. The mixture was stirred for 2 hours at room temperature. The suspension was filtered through a plug of diatomaceous earth and rinsed with tetrahydrofuran. The filtrate was dried over magnesium sulfate, filtered and evaporated. The residue was purified via flash chromatography (silica gel column and 0%→20% methanol: dichloromethane). 2-Methyl-2,3-dihydro-1H-isoindol-5-ylamine was isolated as an orange solid (0.271 g, 43%). 1H NMR (400 MHz, (D3C)2SO, δ, ppm): 6.82 (d, J=7.9 Hz, 1H), 6.41 (s, 1H), 6.37 (d, J=8.1 Hz, 1H), 4.86 (br s, 2H), 3.64 (s, 2H), 3.62 (s, 2H), 2.42 (s, 3H). MS=149 (MH)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Yield
43%

Identifiers

REACTION_CXSMILES
[BH4-].[Li+].C(O[C:8]([N:10]1[CH2:18][C:17]2[C:12](=[CH:13][CH:14]=[C:15]([NH2:19])[CH:16]=2)[CH2:11]1)=O)(C)(C)C>O1CCCC1>[CH3:8][N:10]1[CH2:18][C:17]2[C:12](=[CH:13][CH:14]=[C:15]([NH2:19])[CH:16]=2)[CH2:11]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2=CC=C(C=C2C1)N
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
13 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour at 5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 5° C. in a ice/water bath
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by addition of sodium sulfate decahydrate (3 g)
STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 hours at room temperature
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through a plug of diatomaceous earth
WASH
Type
WASH
Details
rinsed with tetrahydrofuran
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified via flash chromatography (silica gel column and 0%→20% methanol: dichloromethane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1CC2=CC=C(C=C2C1)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.271 g
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.